Enzymatic Glutathione Conjugation Rate vs. 6-Chloro Analog
In a direct head-to-head comparison under identical assay conditions, 6-bromo-7-methylpurine (compound 2c) exhibited an enzymatic reaction rate (kenz) of 83 h⁻¹ g⁻¹ mL⁻¹ with glutathione in mouse cerebral cortical homogenate supplemented with 2 mM GSH, representing a 3.95-fold higher rate than 6-chloro-7-methylpurine (compound 2b, kenz = 21 h⁻¹ g⁻¹ mL⁻¹) [1]. The non-enzymatic rate (knon) showed a similar trend: 0.28 h⁻¹ for the bromo analog vs. 0.096 h⁻¹ for the chloro analog (2.92-fold difference) in phosphate buffer (0.1 M, pH 7.4) with 2 mM GSH [1]. This quantitative difference in GST-catalyzed conjugation directly determines the suitability of the bromo analog for the metabolite extrusion method (MEM), where the conversion rate must be rapid enough for PET signal generation yet not so fast as to preclude kinetic analysis [1].
| Evidence Dimension | Enzymatic glutathione conjugation rate (kenz) in mouse brain homogenate |
|---|---|
| Target Compound Data | 83 ± 1.2 h⁻¹ g⁻¹ mL⁻¹ (compound 2c, 7-Br) |
| Comparator Or Baseline | 21 ± 0.68 h⁻¹ g⁻¹ mL⁻¹ (compound 2b, 7-Cl); 150 ± 3.4 h⁻¹ g⁻¹ mL⁻¹ (compound 2d, 7-I) |
| Quantified Difference | 3.95-fold higher kenz vs. 7-Cl; 1.8-fold lower vs. 7-I |
| Conditions | Mouse cerebral cortical homogenate supplemented with 2 mM GSH; triplicate determinations; mean ± SD |
Why This Matters
Procurement of the bromo analog is essential when the target application is MRP1 PET imaging, as the chloro analog's insufficient conversion rate and the iodo analog's excessive rate both fail to meet the kinetic requirements validated in rodent and human studies.
- [1] Okamura T, Kikuchi T, Fukushi K, Irie T. Reactivity of 6-halopurine analogs with glutathione as a radiotracer for assessing function of multidrug resistance-associated protein 1. J Med Chem. 2009;52(22):7284-7288. doi:10.1021/jm901332c. View Source
